

Bis-PEG5-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bis-PEG5-NHS ester**

Cat. No.: **B606179**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Bis-PEG5-NHS ester**, a homobifunctional crosslinking agent widely utilized in biological research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols, and applications.

Introduction

Bis-PEG5-NHS ester is a versatile crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a five-unit polyethylene glycol (PEG) spacer. The NHS esters readily react with primary amines (-NH₂) on proteins, peptides, and other biomolecules to form stable amide bonds.^{[1][2]} The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes immunogenicity.^[3] This reagent is particularly valuable for covalently linking molecules for applications in protein interaction analysis, antibody-drug conjugate (ADC) development, and surface modification.^{[1][2]}

Physicochemical Properties

The key properties of **Bis-PEG5-NHS ester** are summarized in the table below, providing essential information for its effective use in experimental design.

Property	Value	Reference(s)
Molecular Weight	532.5 g/mol	[4]
Spacer Arm Length	~21.7 Å	[5]
Chemical Formula	C ₂₂ H ₃₂ N ₂ O ₁₃	[4]
Purity	Typically >95%	
Physical State	White to off-white solid	
Solubility	Soluble in DMSO, DMF	[4]
Storage Conditions	-20°C, desiccated	[4]

Reaction Chemistry and Kinetics

The primary reaction of **Bis-PEG5-NHS ester** involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The efficiency of this reaction is highly dependent on the pH of the reaction buffer.

Effect of pH on Reaction Efficiency

The optimal pH for NHS ester reactions is a compromise between the nucleophilicity of the amine and the hydrolytic stability of the NHS ester.[6] Primary amines are more nucleophilic in their deprotonated state, which is favored at higher pH. However, the rate of hydrolysis of the NHS ester also increases with pH, leading to an inactive carboxylate.[6][7] The optimal pH range for NHS ester coupling is typically 7.0-9.0.

Table 3.1.1: Effect of pH on the Half-life of NHS Esters[6][7]

pH	Temperature (°C)	Half-life
7.0	0	4-5 hours
8.0	25	Varies by ester structure (see Table 3.1.2)
8.6	4	10 minutes

Table 3.1.2: Hydrolysis Half-lives of Various PEG NHS Esters at pH 8, 25°C

PEG NHS Ester Type	Half-life (minutes)
Succinimidyl Valerate (SVA)	33.6
Succinimidyl Butanoate (SBA)	23.3
Succinimidyl Carbonate (SC)	20.4
Succinimidyl Glutarate (SG)	17.6
Succinimidyl Propionate (SPA)	16.5
Succinimidyl Succinate (SS)	9.8
mPEG2-NHS	4.9
Succinimidyl Succinamide (SSA)	3.2
Succinimidyl Carboxymethylated (SCM)	0.75

Note: While specific data for **Bis-PEG5-NHS ester** is not provided, this table of related compounds illustrates the influence of the ester's local chemical environment on its stability.

Experimental Protocols

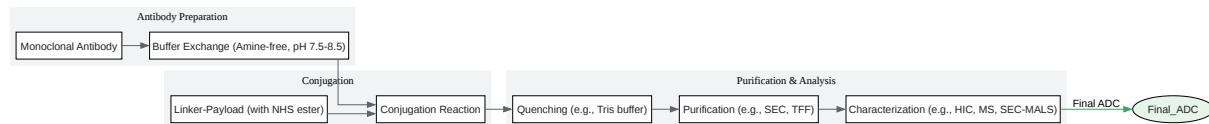
The following are generalized protocols for common applications of **Bis-PEG5-NHS ester**. Optimization is recommended for specific experimental systems.

Protein Crosslinking in Solution

This protocol describes a general procedure for crosslinking proteins in a solution.

Materials:

- **Bis-PEG5-NHS ester**
- Protein of interest
- Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

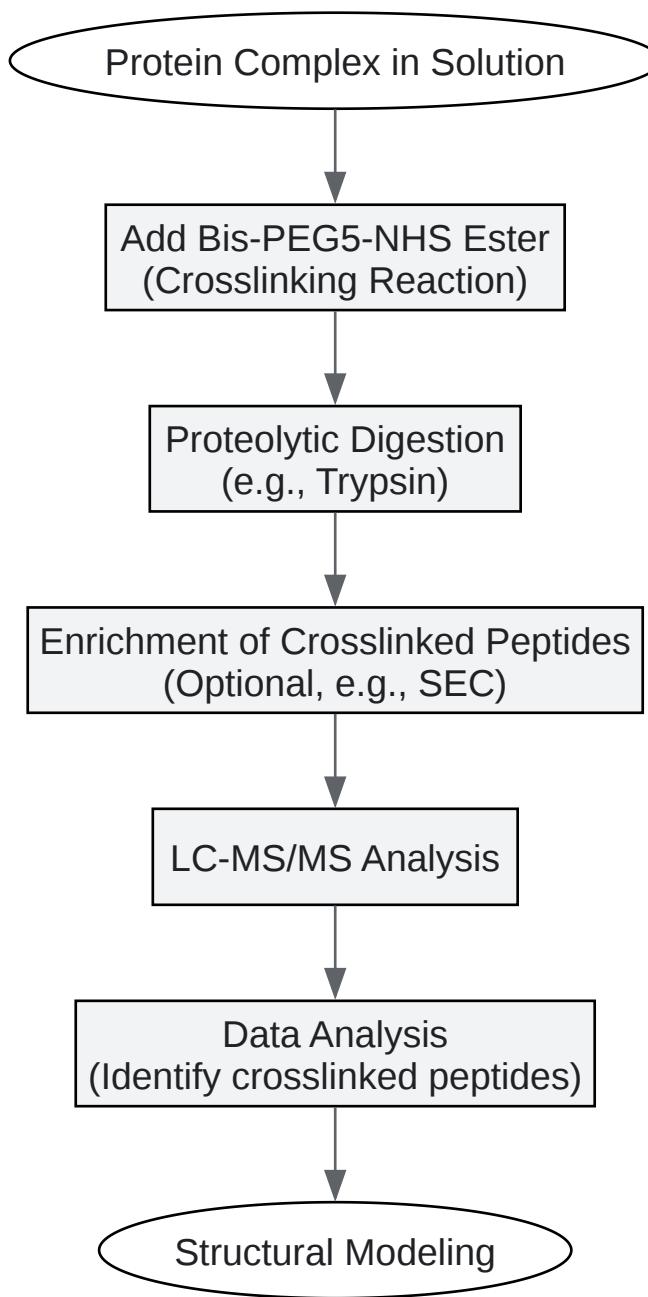

- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
- Desalting column or dialysis cassette

Procedure:

- Protein Preparation: Dissolve the protein(s) in the amine-free buffer to a final concentration of 1-10 mg/mL.
- Crosslinker Preparation: Immediately before use, prepare a stock solution of **Bis-PEG5-NHS ester** in anhydrous DMSO or DMF (e.g., 10-25 mM).
- Crosslinking Reaction: Add a 10- to 50-fold molar excess of the **Bis-PEG5-NHS ester** stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (ideally <10% v/v).
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
- Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an ADC using an NHS-ester-functionalized linker like **Bis-PEG5-NHS ester** for payload conjugation to an antibody.

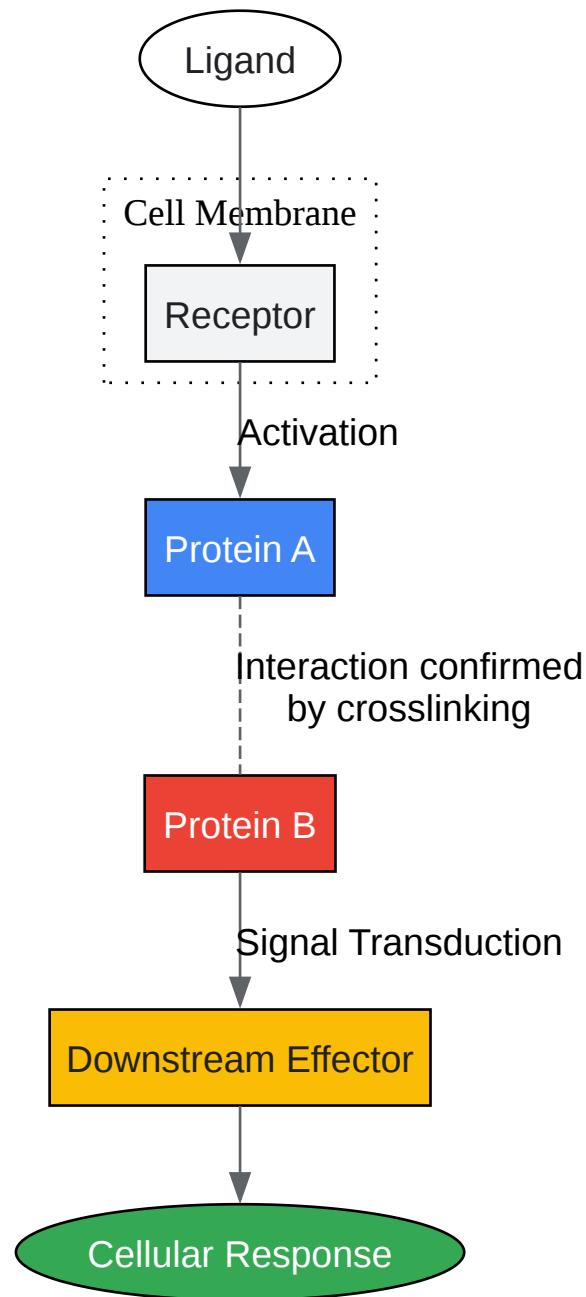

[Click to download full resolution via product page](#)

A general workflow for the synthesis of an antibody-drug conjugate (ADC).

Applications in Research

Studying Protein-Protein Interactions

Bis-PEG5-NHS ester can be used to covalently trap interacting proteins, allowing for their identification and the mapping of interaction interfaces. The workflow for such an experiment, often coupled with mass spectrometry (crosslinking-mass spectrometry or XL-MS), is depicted below.


[Click to download full resolution via product page](#)

Experimental workflow for crosslinking-mass spectrometry (XL-MS).

Elucidating Signaling Pathways

By identifying protein-protein interactions, crosslinking can help to elucidate signaling pathways. For instance, it can be used to confirm interactions between receptors, adaptors, and enzymes in a signaling cascade. The diagram below illustrates a hypothetical signaling

pathway where crosslinking could be applied to study the interaction between Protein A and Protein B.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 3. Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin $\alpha v\beta 3$ Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Bis-PEG5-NHS Ester: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606179#bis-peg5-nhs-ester-molecular-weight-and-spacer-arm-length]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com